molecular formula C10H16O B13546986 1-Cycloheptylprop-2-en-1-one

1-Cycloheptylprop-2-en-1-one

Cat. No.: B13546986
M. Wt: 152.23 g/mol
InChI Key: GGBFIZHJQIYGFV-UHFFFAOYSA-N
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Description

1-Cycloheptylprop-2-en-1-one is an organic compound with the molecular formula C10H16O. It is a member of the enone family, characterized by the presence of a carbonyl group conjugated with a double bond. This compound is notable for its unique structure, which includes a cycloheptyl ring attached to a prop-2-en-1-one moiety. The compound’s distinct structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cycloheptylprop-2-en-1-one can be synthesized through several methods. One common approach involves the aldol condensation of cycloheptanone with acrolein in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired enone product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of green solvents may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides using oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.

    Reduction: Reduction of the enone can yield saturated ketones or alcohols, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The α,β-unsaturated carbonyl system allows for nucleophilic addition reactions, where nucleophiles such as amines or thiols can add to the β-carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, Grignard reagents

Major Products Formed:

    Oxidation: Carboxylic acids, epoxides

    Reduction: Saturated ketones, alcohols

    Substitution: β-substituted enones

Scientific Research Applications

1-Cycloheptylprop-2-en-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s reactivity with nucleophiles makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Cycloheptylprop-2-en-1-one involves its reactivity as an α,β-unsaturated carbonyl compound. The conjugated system allows for nucleophilic addition at the β-carbon, facilitating various chemical transformations. The compound can interact with biological molecules, potentially inhibiting or modifying enzyme activity through covalent bonding with active site residues.

Comparison with Similar Compounds

    Cyclohexenone: Similar structure but with a six-membered ring.

    Cyclopentenone: Contains a five-membered ring.

    Cycloheptenone: Lacks the prop-2-en-1-one moiety.

Uniqueness: 1-Cycloheptylprop-2-en-1-one is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its six- and five-membered counterparts. This uniqueness can influence its reactivity and interactions in both chemical and biological contexts.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-cycloheptylprop-2-en-1-one

InChI

InChI=1S/C10H16O/c1-2-10(11)9-7-5-3-4-6-8-9/h2,9H,1,3-8H2

InChI Key

GGBFIZHJQIYGFV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CCCCCC1

Origin of Product

United States

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